2-(4-bromophenyl)-5-nitropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13-10)14(15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNAZXDDXGCLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 2 4 Bromophenyl 5 Nitropyrimidine
Retrosynthetic Analysis and Key Precursors for 2-(4-bromophenyl)-5-nitropyrimidine
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comamazonaws.com It involves breaking down the target molecule into simpler, commercially available or easily synthesized precursors. deanfrancispress.comresearchgate.net For this compound, the analysis reveals two primary disconnection points: the carbon-carbon bond between the pyrimidine (B1678525) ring and the bromophenyl group, and the bonds within the pyrimidine ring itself.
A logical primary disconnection is the C2-C(aryl) bond. This disconnection is strategically sound as it suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, a powerful and widely used method for forming C-C bonds. nih.govresearchgate.net This leads to two key precursors: a 2-halo-5-nitropyrimidine (Synthon A) and a 4-bromophenyl organometallic reagent (Synthon B), most commonly 4-bromophenylboronic acid.
Further deconstruction of Synthon A, 2-halo-5-nitropyrimidine, involves functional group interconversion (FGI). The nitro group at the 5-position can be introduced via electrophilic nitration of a pyrimidine ring. wikipedia.orgresearchgate.net The halogen at the 2-position is essential for the cross-coupling reaction. This leads back to a simpler precursor, 2-chloropyrimidine.
The pyrimidine ring itself can be disconnected via cyclization strategies. This retrosynthetic step breaks the ring down into acyclic components, typically a 1,3-dicarbonyl compound (or equivalent) and an amidine, which can be formed from reagents like formamide. wikipedia.orgorganic-chemistry.org
Based on this analysis, the key precursors for a plausible forward synthesis are:
4-Bromophenylboronic acid : The source of the 4-bromophenyl moiety.
2-Chloropyrimidine : A starting point for the pyrimidine core, which requires subsequent functionalization.
Alternatively, acyclic precursors for building the pyrimidine ring, such as a malonaldehyde equivalent and formamidine (B1211174).
Classical and Modern Synthetic Approaches to the Pyrimidine Core
The construction of the central pyrimidine ring is a critical phase of the synthesis.
The most fundamental approach to pyrimidine synthesis is the principal synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophile (like a β-dicarbonyl compound or its synthetic equivalent). nih.gov For instance, formamidine can react with a malonaldehyde derivative to form the pyrimidine ring. wikipedia.org
Multicomponent reactions (MCRs) offer a more advanced and efficient strategy, combining three or more reactants in a single step to build complex products. organic-chemistry.orgresearchgate.net The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines. mdpi.com Modern variations of these cyclocondensation reactions may use catalysts to improve yields and reaction conditions. organic-chemistry.orgmdpi.com For example, a ZnCl₂-catalyzed three-component coupling can produce pyrimidine derivatives from enamines, orthoformates, and ammonium (B1175870) acetate. organic-chemistry.org
Once the pyrimidine ring is formed, it must be functionalized to introduce the nitro and bromo groups at the correct positions.
Nitration : The pyrimidine ring is electron-deficient compared to benzene (B151609), which makes electrophilic substitution more difficult. wikipedia.org However, the C5 position is the least electron-deficient and is the typical site for electrophilic attack. wikipedia.org Therefore, nitration of a 2-substituted pyrimidine can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to install the nitro group at the 5-position. researchgate.netgrowingscience.com Studies on the nitration of 2-substituted pyrimidine-4,6-diones have shown that these reactions can proceed in high yields. nih.gov
Halogenation : Introducing a halogen at the 2-position is crucial for the subsequent cross-coupling step. If not already present from the ring synthesis (e.g., by using a 2-halopyrimidine precursor), a hydroxyl group at the 2-position (a 2-pyrimidinone) can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Direct halogenation can also be performed, though it may require harsh conditions. youtube.com A one-pot synthesis of 4-bromopyrimidines has been developed using dry hydrogen bromide, showcasing an alternative halogenation strategy. clockss.org
Targeted Synthesis of the 4-Bromophenyl Moiety and its Integration
The 4-bromophenyl group is typically introduced using 4-bromophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.
The synthesis of 4-bromophenylboronic acid itself is well-established. A common laboratory-scale method involves the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent formed from 4-dibromobenzene) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.
With the key precursors, 2-chloro-5-nitropyrimidine (B88076) and 4-bromophenylboronic acid, in hand, the final C-C bond formation is performed. The Suzuki-Miyaura reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand. mdpi.comnih.gov The reaction involves an oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine, followed by transmetalation with the boronic acid and reductive elimination to yield the final product, this compound, and regenerate the catalyst. mdpi.com Suzuki couplings have been successfully used to synthesize a variety of aryl-substituted pyrimidines. nih.govmdpi.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
For example, a study on the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with arylboronic acids demonstrated that microwave irradiation can lead to an efficient synthesis with short reaction times (15 minutes) and very low catalyst loading (0.5 mol%). mdpi.com
Table 1: Example of Parameter Screening for Suzuki Coupling Optimization
| Parameter | Variation | Outcome on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ often shows high activity for this type of coupling. mdpi.commdpi.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical; K₂CO₃ or K₃PO₄ in an aqueous solution is commonly effective. researchgate.netmdpi.com |
| Solvent | Dioxane, Toluene (B28343), DMF, Acetonitrile/Water | A mixture of an organic solvent like dioxane or toluene with water is frequently optimal. mdpi.commdpi.com |
| Temperature | 60-100 °C | Higher temperatures often improve reaction rates, with microwave heating providing rapid and efficient energy input. mdpi.com |
By systematically screening these variables, often using Design of Experiments (DoE) methodologies, researchers can identify the optimal conditions to achieve high yields (e.g., over 90%) and scalability for the synthesis of this compound. covasyn.com
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally friendly processes. rasayanjournal.co.innih.gov Traditional methods for pyrimidine synthesis can involve hazardous solvents and reagents. rasayanjournal.co.in
Several green strategies can be applied to the synthesis of this compound:
Alternative Energy Sources : Microwave-assisted synthesis is a key green technology that often leads to dramatically shorter reaction times, higher yields, and reduced side product formation. nih.gov Ultrasound irradiation has also been used to promote cyclocondensation reactions for pyrimidine synthesis. organic-chemistry.org
Greener Solvents : Replacing hazardous organic solvents with more benign alternatives is a core principle of green chemistry. Water is an ideal green solvent, and many Suzuki coupling reactions can be performed in aqueous media. researchgate.net Ionic liquids are also explored as recyclable, non-volatile solvent alternatives. rasayanjournal.co.in
Catalysis : Using highly efficient catalysts at low loadings minimizes waste. The development of reusable or supported catalysts, such as palladium on animal bone meal, further enhances the sustainability of the process. researchgate.net
By integrating these approaches—for example, performing a one-pot, three-component cyclocondensation followed by a microwave-assisted Suzuki coupling in an aqueous solvent system—the synthesis of this compound can be made significantly more efficient and sustainable. nih.govbenthamdirect.com
Stereochemical Control and Regioselectivity Considerations in Compound Synthesis
Stereochemical Control
The compound this compound is an achiral molecule. It does not possess any stereocenters or elements of chirality such as chiral axes or planes. As a result, the synthesis of this compound does not require stereochemical control, and it does not form stereoisomers. nih.gov The planar structures of the pyrimidine and phenyl rings preclude the existence of enantiomers or diastereomers.
Regioselectivity Considerations
Regioselectivity is a critical aspect of the synthesis of this compound, ensuring that the substituents are placed at the correct positions on the pyrimidine ring. The main regiochemical challenges arise during the formation of the substituted pyrimidine system.
Suzuki-Miyaura Coupling: In the most common synthetic route, the regioselectivity is predetermined by the starting materials. The coupling of 2-bromo-5-nitropyrimidine (B594897) with (4-bromophenyl)boronic acid ensures the formation of the desired 2,5-substituted pyrimidine. The bromine atom at the C2 position of the pyrimidine ring is selectively replaced by the 4-bromophenyl group. The regiochemistry is thus locked in by the specific structures of the reactants. nih.govmdpi.com
Nucleophilic Aromatic Substitution (SNAr): The reactivity of different positions on the pyrimidine ring towards nucleophiles is a key factor in regioselectivity. For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution is typically selective for the C4 position. However, the presence of other substituents on the ring can alter this selectivity. For instance, an electron-donating group at the C6 position can direct substitution to the C2 position. mdpi.com In the context of this compound synthesis, if starting from a dihalopyrimidine, the nitro group at C5, being strongly electron-withdrawing, significantly influences the electrophilicity of the adjacent carbon atoms, which must be considered when planning the synthetic steps.
Ring Formation: If the pyrimidine ring is constructed from acyclic precursors (a de novo synthesis), the regioselectivity depends on the cyclization strategy. For example, the reaction of amidines with 1,3-dielectrophilic species is a common method for pyrimidine synthesis. The substitution pattern on the final product is determined by the substituents on the starting materials and the reaction mechanism. rsc.org A patent for the synthesis of the related intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) describes a cyclization reaction between 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester and formamidine hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, demonstrating regiocontrol during ring formation. google.com
The following table summarizes the key regioselectivity-determining factors in the synthesis of pyrimidine derivatives.
| Synthetic Step | Key Factors Influencing Regioselectivity | Typical Outcome for 2,5-Disubstituted Pyrimidines | Reference |
| Suzuki-Miyaura Coupling | Position of halogen on the pyrimidine and boronic acid on the aryl group. | Highly regioselective, dictated by starting material structure. | mdpi.com |
| Nucleophilic Aromatic Substitution | Electronic nature of substituents on the pyrimidine ring (e.g., nitro group). | The electron-withdrawing nitro group at C5 activates adjacent positions (C4 and C6) to nucleophilic attack. | mdpi.com |
| Direct Nitration | Activating/deactivating nature of existing substituents. | Nitration of 2-phenylpyrimidine (B3000279) derivatives often occurs on the phenyl ring rather than the pyrimidine ring. | rsc.org |
| De Novo Synthesis | Structure of acyclic precursors (e.g., amidines, 1,3-dicarbonyls). | Regiochemistry is controlled by the choice and substitution pattern of the starting materials. | rsc.orggoogle.com |
Chemical Reactivity and Derivatization Studies of 2 4 Bromophenyl 5 Nitropyrimidine
Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring
The bromophenyl substituent of 2-(4-bromophenyl)-5-nitropyrimidine can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the phenyl ring is significantly influenced by the electronic effects of its substituents. The bromine atom is a deactivating, ortho-, para-directing group, while the 2-(5-nitropyrimidine) moiety is strongly electron-withdrawing and thus a deactivating, meta-directing group. The combined effect of these groups renders the phenyl ring substantially less nucleophilic than benzene (B151609), requiring forcing conditions for electrophilic substitution to occur.
Typical EAS reactions like nitration and sulfonation can be envisioned. For nitration, a mixture of concentrated nitric acid and sulfuric acid would be required to generate the nitronium ion (NO₂⁺) electrophile. organic-chemistry.org The substitution pattern would be dictated by the directing effects of the existing substituents. The position ortho to the bromine and meta to the pyrimidine (B1678525) ring (C-3 of the phenyl ring) and the position meta to the pyrimidine and ortho to the bromine (C-5 of the phenyl ring) are the most likely sites of substitution.
Analogous reactions on similarly deactivated systems, such as the nitration of 4-bromophthalimide (B1267563) in concentrated sulfuric acid, demonstrate that such transformations are feasible, albeit under relatively harsh conditions (e.g., 50°C for 5 hours). google.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Bromophenyl Ring
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(4-bromo-3-nitrophenyl)-5-nitropyrimidine | The directing effects of the bromine (ortho, para) and the deactivating pyrimidine ring (meta) favor substitution at the C-3 position of the phenyl ring. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-bromo-5-(5-nitropyrimidin-2-yl)benzenesulfonic acid | Similar to nitration, the sulfonic acid group is directed to the position ortho to the bromine and meta to the pyrimidine. The reaction is typically reversible. organic-chemistry.org |
| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2-(2,4-dibromophenyl)-5-nitropyrimidine | While the ring is deactivated, halogenation would likely occur at the positions activated by the existing bromine atom (ortho/para). |
Nucleophilic Displacement Reactions at the Pyrimidine Core
The pyrimidine ring, particularly with the presence of a strongly electron-withdrawing nitro group at the 5-position, is highly susceptible to nucleophilic attack. The most reactive positions on the pyrimidine ring itself are typically C-2, C-4, and C-6. nih.gov In this specific molecule, the C-2 position is already substituted. However, the functional groups attached to the pyrimidine core—the nitro group and the bromine atom on the phenyl ring—are the primary sites for nucleophilic reactions.
The nitro group at the 5-position of the pyrimidine ring is readily reduced to an amino group. This transformation is a common and crucial step in the synthesis of derivatives, as the resulting amine can be further functionalized. Standard reduction conditions, such as catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, are effective for this purpose. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the electronic properties of the pyrimidine ring.
The resulting 5-aminopyrimidine (B1217817) derivative is a versatile intermediate. For example, it can be diazotized and subsequently converted to other functional groups or used in cyclization reactions to form fused heterocyclic systems.
The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly efficient for creating biaryl structures. For this compound, this allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenyl ring. Studies on analogous substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) show that catalysts such as Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent like 1,4-dioxane (B91453) provide good yields. mdpi.com Electron-rich boronic acids tend to give better results in these systems. mdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Substrate Example | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | mdpi.com |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Aminoheteroaryl halides | organic-chemistry.org |
| Pd-CataCXiumA-G3 | TMSOK | DME | 2-(4-bromophenyl)-1,3,4-oxadiazole | nih.gov |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method would install an alkyne moiety at the 4-position of the phenyl ring, creating a rigid, linear extension of the molecular scaffold. Research on the closely related 2-bromo-5-nitropyridine (B18158) has shown successful Sonogashira coupling with various terminal acetylenes, yielding substituted 5-nitro-2-ethynylpyridines. researchgate.net Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Transformations Involving the Pyrimidine Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring are basic, but their nucleophilicity is significantly reduced by the electron-withdrawing effects of the attached 5-nitro and 2-(4-bromophenyl) groups. nih.gov Compared to pyridine (B92270) (pKa of protonated form ≈ 5.3), pyrimidine is substantially less basic (pKa ≈ 1.23). nih.gov This deactivation means that reactions like N-alkylation or N-oxidation require more potent electrophiles and are more difficult to achieve. nih.gov
Protonation, if it occurs, would happen at one of the ring nitrogens. Quaternization with an alkyl halide would lead to a pyrimidinium salt. Such salts can exhibit enhanced reactivity toward nucleophiles, sometimes leading to ring-opening or ring-transformation reactions. nih.gov
Palladium-Catalyzed Functionalization and Other Transition Metal-Mediated Reactions
Beyond the cross-coupling reactions at the bromine site, palladium catalysis can be employed for other transformations. For instance, palladium-catalyzed C-H functionalization could potentially be used to directly introduce substituents onto the pyrimidine or phenyl rings, although regioselectivity can be a challenge. Recent studies have demonstrated the palladium-catalyzed C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine cores, suggesting that direct functionalization of the pyrimidine ring is possible under specific conditions. researchgate.net
Iron-catalyzed Suzuki-Miyaura coupling has also emerged as a cost-effective and environmentally benign alternative for coupling organoborates with halides. rsc.org
Synthesis of Analogs and Structural Derivatives of this compound
The chemical reactivity described in the preceding sections provides a toolbox for the synthesis of a vast library of analogs. Key strategic transformations include:
Reduction of the nitro group to form 2-(4-bromophenyl)pyrimidin-5-amine. This amine can then be acylated, alkylated, or used as a nucleophile in further reactions.
Cross-coupling at the bromine position to introduce diverse aryl, heteroaryl, or alkynyl groups. This allows for systematic exploration of the steric and electronic requirements of this part of the molecule.
Nucleophilic aromatic substitution (SₙAr) on the pyrimidine ring. While the C-2 position is blocked, if other leaving groups are present at the C-4 or C-6 positions, they can be displaced by various nucleophiles (N-, O-, S-based). Studies on diazidopyrido[3,2-d]pyrimidines show that substitution occurs selectively, often at the C-4 position. nih.gov
By combining these strategies, complex derivatives can be constructed. For example, a Suzuki coupling could be performed on the bromophenyl ring, followed by the reduction of the nitro group, and subsequent acylation of the newly formed amine to generate a highly functionalized molecule. The synthesis of various 5-nitropyrimidine-2,4-diamine (B43640) derivatives for biological screening highlights the utility of the nitropyrimidine scaffold in medicinal chemistry. nih.gov
Reaction Mechanisms and Kinetic Studies of this compound Transformations
Detailed mechanistic and kinetic data for transformations involving this compound are scarce. However, by examining the reactivity of related compounds, such as other substituted nitropyrimidines and bromophenyl derivatives, a general understanding of its reaction pathways can be established.
The reactivity of the pyrimidine core is largely dictated by the strongly electron-withdrawing nitro group at the 5-position. This group significantly lowers the electron density of the pyrimidine ring, making it susceptible to nucleophilic attack. In compounds like 2,4-dichloro-5-nitropyrimidine, nucleophilic substitution has been shown to occur preferentially at the C-4 position. While this compound lacks a leaving group on the pyrimidine ring itself, the activated nature of the ring suggests that it could potentially undergo nucleophilic aromatic substitution of hydrogen (SNAr-H) under specific conditions, a known reaction for some nitroaromatic compounds.
The 4-bromophenyl moiety offers a versatile handle for a variety of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a prime example of a transformation that can be anticipated for this compound. libretexts.orgwikipedia.org
A study on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated successful Suzuki-Miyaura coupling reactions with various arylboronic acids. mdpi.com This suggests that the 4-bromophenyl group in this compound would readily participate in similar transformations. The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The efficiency of such coupling reactions is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. For instance, in the study of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-dioxane provided good yields. mdpi.com It was also noted that electron-rich boronic acids tended to give better yields in these reactions. mdpi.com
The following table, adapted from the study on 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrates the impact of different solvents on the yield of a Suzuki coupling reaction, providing insight into the conditions that might be favorable for the derivatization of this compound. mdpi.com
| Solvent | Base | Catalyst | Yield (%) |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 40 |
| Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ | 36 |
| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 60 |
This table demonstrates the effect of solvent on the yield of the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid. mdpi.com Similar trends could be expected for this compound.
Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 5 Nitropyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 2-(4-bromophenyl)-5-nitropyrimidine, ¹H and ¹³C NMR would provide precise information about the electronic environment of each proton and carbon atom, respectively.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrimidine (B1678525) and the 4-bromophenyl rings. The pyrimidine protons, being in a more electron-deficient ring system due to the nitro group and the nitrogen atoms, are expected to resonate at a lower field (higher ppm) compared to the protons of the bromophenyl ring. The protons on the 4-bromophenyl group would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum will complement the proton data. The carbon atoms of the pyrimidine ring, particularly the one bearing the nitro group and the carbons adjacent to the nitrogen atoms, are expected to be significantly deshielded. The carbon atom attached to the bromine in the phenyl ring will also show a characteristic chemical shift.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between adjacent protons within the same ring system. nih.gov HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning the carbon signals by correlating them to their directly attached protons (HSQC) or to protons that are two or three bonds away (HMBC).
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H4/H6 | 9.2 - 9.5 | 158 - 162 |
| Pyrimidine-C2 | - | 160 - 164 |
| Pyrimidine-C4/C6 | - | 158 - 162 |
| Pyrimidine-C5 | - | 140 - 145 |
| Phenyl-H2'/H6' | 8.0 - 8.3 | 130 - 133 |
| Phenyl-H3'/H5' | 7.7 - 7.9 | 128 - 131 |
| Phenyl-C1' | - | 135 - 138 |
| Phenyl-C2'/C6' | - | 130 - 133 |
| Phenyl-C3'/C5' | - | 128 - 131 |
| Phenyl-C4' | - | 125 - 128 |
Note: These are predicted values based on data from similar structures and may vary from experimental values.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands. The nitro group (NO₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine and phenyl rings will be found in the 1600-1400 cm⁻¹ region. uobasrah.edu.iq
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum.
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| NO₂ | Asymmetric Stretch | 1550 - 1500 | IR |
| NO₂ | Symmetric Stretch | 1350 - 1300 | IR, Raman |
| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C/C=N | Stretch | 1600 - 1400 | IR, Raman |
| C-Br | Stretch | 700 - 500 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (High-Resolution MS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula, C₁₀H₆BrN₃O₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the bromine atom. Cleavage of the bond between the phenyl and pyrimidine rings is also a probable fragmentation route.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ⁷⁹Br) | Proposed Structure |
| [M]⁺ | 280 | Molecular Ion |
| [M - NO₂]⁺ | 234 | 2-(4-bromophenyl)pyrimidine radical cation |
| [M - Br]⁺ | 201 | 2-phenyl-5-nitropyrimidine radical cation |
| [C₆H₄Br]⁺ | 155 | 4-bromophenyl cation |
| [C₄H₂N₃O₂]⁺ | 124 | 5-nitropyrimidine (B80762) radical cation |
Note: m/z values are based on the most abundant isotopes.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. nih.govuzh.ch
It is anticipated that the molecule will not be perfectly planar due to steric hindrance between the ortho-protons of the phenyl ring and the pyrimidine ring. The dihedral angle between the two rings would be a key structural parameter. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.
Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| Dihedral Angle (Phenyl-Pyrimidine) | 20 - 40° |
| Key Intermolecular Interactions | π-π stacking, Halogen bonding |
Note: These are predictions and the actual crystal structure may differ.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The conjugated system of this compound, which extends over both aromatic rings, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
The spectrum would likely show π → π* transitions characteristic of the aromatic systems. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent |
| π → π | 250 - 280 | Ethanol |
| n → π | 320 - 360 | Ethanol |
Note: The exact absorption maxima can vary depending on the solvent and the specific electronic environment.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound itself is not chiral, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral substituent, then CD spectroscopy would be an essential tool for characterizing their stereochemistry. The technique measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. No information on chiral derivatives of this compound was found in the conducted search.
Theoretical and Computational Investigations on 2 4 Bromophenyl 5 Nitropyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT calculations are a powerful tool to investigate the electronic structure and geometry of molecules. For 2-(4-bromophenyl)-5-nitropyrimidine, these calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energies of these orbitals and their distribution across the molecule are crucial for understanding its reactivity. nih.govcsfarmacie.cz The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting ability. mdpi.com
A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. The analysis would also map the electron density of these orbitals to identify the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |
| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates molecular stability and reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is unavailable.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations could provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. africanjournalofbiomedicalresearch.com A simulation would track the movements of the atoms over time, allowing for the exploration of different conformations and the study of intermolecular hydrogen bonds and other non-covalent interactions. africanjournalofbiomedicalresearch.com Such studies are crucial for understanding how the molecule behaves in a dynamic system.
Quantitative Structure-Activity Relationship (QSAR) Modeling (in silico predictions for mechanism)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net To perform a QSAR analysis for this compound, a dataset of structurally related pyrimidine (B1678525) derivatives with known biological activities would be required. researchgate.netresearchgate.net Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. researchgate.net Such a model could help in understanding the mechanism of action and in designing new, more potent analogs.
Molecular Docking Studies for Protein-Ligand Interactions (mechanism-focused)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in drug discovery for elucidating potential mechanisms of action. nih.govnih.gov A docking study of this compound would involve placing the molecule into the binding site of a specific protein target. The simulation would then calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov Without a known biological target for this specific compound, any docking study would be purely speculative.
Reaction Pathway Elucidation via Computational Methods
Computational methods can be employed to explore potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways. This can be particularly useful for understanding its synthesis, degradation, or metabolic fate. No such studies have been found for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Methodology of Prediction
The prediction of spectroscopic parameters for This compound would typically involve the following computational steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the IR and Raman active vibrational modes of the molecule. The output includes the frequencies (in cm⁻¹) and intensities of the vibrations, which can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and other method-inherent approximations.
NMR Shielding Calculations: The prediction of NMR spectra involves calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule. This is often done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts (in ppm) by referencing them to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Predicted Spectroscopic Data
Although a specific published computational study for This compound is not available, we can infer the expected spectral characteristics based on studies of similar molecules, such as 2-amino-5-nitropyrimidine (B189733) and other substituted pyrimidines.
Predicted IR Frequencies
A theoretical IR spectrum for This compound would exhibit characteristic vibrational modes associated with its functional groups. The table below provides a hypothetical representation of the principal predicted vibrational frequencies based on known data for related compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| Aromatic C-H stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds in the phenyl and pyrimidine rings. |
| Asymmetric NO₂ stretch | 1560 - 1520 | Strong absorption characteristic of the nitro group. |
| Symmetric NO₂ stretch | 1355 - 1335 | Strong absorption, also characteristic of the nitro group. |
| Aromatic C=C/C=N stretch | 1600 - 1450 | Multiple bands corresponding to the stretching of double bonds within the aromatic rings. |
| C-N stretch | 1350 - 1250 | Stretching vibration of the bond between the phenyl and pyrimidine rings. |
| C-Br stretch | 700 - 550 | Stretching vibration of the carbon-bromine bond. |
Predicted NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group and the electronegative bromine atom, along with the aromatic systems, will significantly affect the chemical shifts. The following tables present hypothetical predicted chemical shifts for This compound .
Table of Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | 9.2 - 9.5 | Singlet |
| Phenyl H-2', H-6' | 7.8 - 8.1 | Doublet |
| Phenyl H-3', H-5' | 7.6 - 7.9 | Doublet |
Table of Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | 160 - 165 |
| Pyrimidine C-5 | 145 - 150 |
| Pyrimidine C-4, C-6 | 155 - 160 |
| Phenyl C-1' | 135 - 140 |
| Phenyl C-4' | 125 - 130 |
| Phenyl C-2', C-6' | 130 - 135 |
| Phenyl C-3', C-5' | 128 - 132 |
It is important to emphasize that the values presented in these tables are hypothetical and serve as an illustration of what a detailed computational study would reveal. The precise values would be dependent on the specific level of theory and computational methodology employed. Such theoretical predictions are invaluable for identifying the compound in experimental samples and for understanding its electronic structure.
Exploration of Mechanistic Biological Interactions and Biochemical Targets in Vitro Focus Only
Design Principles for Investigating Biological Activity Based on Pyrimidine (B1678525) Scaffold
The design of biologically active molecules often leverages "privileged scaffolds," which are molecular frameworks known to interact with multiple biological targets. The pyrimidine ring is a classic example of such a scaffold. nih.gov Its nitrogen atoms are key to forming hydrogen bonds with biological macromolecules, and the aromatic system can participate in π-π stacking interactions. nih.gov
The strategy behind designing derivatives like 2-(4-bromophenyl)-5-nitropyrimidine involves a "decoration" approach. Here, the core pyrimidine structure is adorned with various substituents to modulate its physicochemical properties and target specificity. The introduction of a 4-bromophenyl group at the 2-position and a nitro group at the 5-position are critical modifications. The bulky and hydrophobic bromophenyl group can influence binding pocket interactions, while the electron-withdrawing nitro group can alter the electronic properties of the pyrimidine ring, potentially influencing its reactivity and interactions with target proteins. wikipedia.org
Structure-activity relationship (SAR) studies are fundamental in this design process. By systematically altering substituents on the pyrimidine core, researchers can probe the impact of these changes on biological activity, leading to the optimization of potency and selectivity. nih.gov
Identification of Potential Biochemical Pathways and Molecular Targets
Given the vast biological activities reported for pyrimidine derivatives, this compound could potentially interact with a range of biochemical pathways. orientjchem.orgwjarr.com The specific substituents suggest that it may target pathways involved in cell signaling, proliferation, and metabolism.
Enzyme Inhibition Studies (e.g., Kinases, Proteases)
A primary avenue for the biological activity of pyrimidine derivatives is through enzyme inhibition. wjarr.com Many pyrimidine-based compounds are known to be potent inhibitors of various kinases, which are crucial regulators of cellular processes. The general structure of this compound makes it a candidate for kinase inhibition.
Potential Kinase Targets for Pyrimidine Derivatives
| Kinase Target | Significance | Example Pyrimidine-Based Inhibitors |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Involved in cell proliferation and cancer. frontiersin.org | Gefitinib, Erlotinib mdpi.com |
| Phosphoinositide 3-kinase (PI3K) | Plays a role in cell growth, survival, and metabolism. nih.gov | ZSTK474 nih.gov |
| Aurora Kinases | Essential for cell division and are often overexpressed in cancers. acs.org | Alisertib acs.org |
This table presents potential kinase targets for pyrimidine derivatives in general, based on existing research. Specific inhibitory activity of this compound would require experimental verification.
Receptor Binding Assays (purely molecular interaction)
Receptor binding assays are crucial for identifying direct molecular interactions. While specific receptor binding data for this compound is not available, pyrimidine analogs have been studied for their affinity to various receptors, including adenosine (B11128) receptors. acs.org Such assays would involve incubating the compound with isolated receptors or cell membranes expressing the receptor of interest and measuring the binding affinity.
Mechanistic Studies of Cellular Uptake and Subcellular Localization (purely mechanistic)
For a compound to exert a biological effect, it must first enter the cell. The cellular uptake of pyrimidine analogs can occur through several mechanisms, including carrier-mediated transport and facilitated diffusion. nih.gov The physicochemical properties of this compound, particularly its lipophilicity imparted by the bromophenyl group, may favor passive diffusion across the cell membrane.
Once inside the cell, the subcellular localization of the compound is critical to its mechanism of action. The enzymes of the de novo pyrimidine biosynthesis pathway, for instance, have distinct subcellular localizations. Dihydroorotate dehydrogenase is found in the mitochondria, while other enzymes of the pathway are located in the cytosol and chloroplasts (in plant cells). nih.govnih.gov Fluorescently labeling this compound or using subcellular fractionation techniques followed by analytical detection could elucidate its distribution within the cell. The cytoplasm and nucleus are common targets for nucleobase derivatives. acs.org
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts
SBDD and LBDD are powerful computational tools in drug discovery.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a potential target protein is known, SBDD can be employed to design or optimize inhibitors. nih.gov For a compound like this compound, molecular docking simulations could predict its binding mode and affinity to the active site of various kinases or other enzymes. nih.govacs.org This approach allows for the rational design of more potent and selective analogs.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. researchgate.net These approaches rely on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features of known active compounds, a pharmacophore model can be developed to guide the design of new molecules with similar properties.
In Vitro Assays for Elucidating Molecular Mechanisms (emphasis on mechanisms, not overall effect)
A variety of in vitro assays can be employed to dissect the molecular mechanisms of action of this compound.
Common In Vitro Assays for Mechanistic Studies of Pyrimidine Derivatives
| Assay Type | Purpose | Example Application |
|---|---|---|
| Enzyme Inhibition Assays | To quantify the inhibitory potency of a compound against a specific enzyme. | Measuring the IC50 value against a panel of kinases to determine potency and selectivity. nih.govacs.org |
| Cell-Based Proliferation Assays (e.g., MTT) | To assess the effect of a compound on cell viability, which can indicate interference with essential cellular processes. mdpi.com | Determining the concentration-dependent effect on the growth of cancer cell lines. mdpi.com |
| Western Blotting | To detect changes in the expression or phosphorylation status of specific proteins in response to compound treatment. | Assessing the phosphorylation levels of downstream targets of a kinase to confirm pathway inhibition. frontiersin.org |
| Flow Cytometry | To analyze the cell cycle distribution or the induction of apoptosis. | Determining if the compound causes cell cycle arrest at a specific phase or induces programmed cell death. |
| Gene Expression Profiling | To identify changes in gene expression patterns following compound treatment, providing clues about the affected pathways. | Using microarrays or RNA-sequencing to obtain a global view of the cellular response. |
This table provides examples of in vitro assays that could be used to investigate the molecular mechanisms of this compound.
Development of Fluorescent Probes and Chemical Tools based on this compound
Extensive literature searches did not yield any specific studies on the development of fluorescent probes or chemical tools directly derived from the this compound scaffold. While the pyrimidine core is a common motif in the design of fluorescent probes for various biological applications, research has been focused on other substituted pyrimidine derivatives.
For instance, studies have explored the use of trifluoromethyl-substituted pyrimidines as fluorescent probes for imaging lipid droplets. nih.govmdpi.commdpi.com These probes exhibit aggregation-induced emission, making them suitable for bioimaging. nih.govmdpi.com Another area of research has been the development of pyrimidine-BODIPY (boron-dipyrromethene) conjugates, which have been investigated for their potential in visualizing cancer cells. nih.gov Furthermore, 2,4,5-triaminopyrimidine derivatives have been synthesized and evaluated as fluorescent probes for monitoring cell viability. rsc.org
In the context of halogenated pyrimidines, research has been conducted on 5-bromo-pyrimidine derivatives. However, these studies have primarily focused on their synthesis and evaluation as tyrosine kinase inhibitors rather than as fluorescent probes. nih.gov The presence of a nitro group, as in this compound, can influence the photophysical properties of a molecule, often leading to fluorescence quenching. However, nitro-containing compounds have been utilized in the design of fluorescent probes for detecting nitroreductase activity, where the enzymatic reduction of the nitro group leads to a fluorescent signal. mdpi.com
Despite the broad interest in pyrimidine-based compounds for biological imaging, there is currently no publicly available research detailing the synthesis, photophysical properties, or in vitro biological applications of fluorescent probes or chemical tools based on the specific chemical structure of this compound. Therefore, no detailed research findings or data tables on this topic can be provided.
Advanced Materials Science and Catalysis Applications of 2 4 Bromophenyl 5 Nitropyrimidine Derivatives
Integration of 2-(4-bromophenyl)-5-nitropyrimidine into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) rely on the judicious selection of organic linkers to orchestrate specific network topologies and functionalities. The this compound scaffold is a prime candidate for such applications. The pyrimidine (B1678525) ring's nitrogen atoms can act as coordination sites for metal ions, while the bromophenyl group offers a handle for post-synthetic modification or for creating secondary building units.
While specific studies detailing the integration of this compound into coordination polymers or MOFs are not extensively reported, the principles of MOF design suggest its potential. For instance, the nitrogen atoms of the pyrimidine ring can coordinate to various metal centers, such as Ni(II), to form polymeric structures. In one example, a Ni(II) coordination polymer was synthesized with 2-(4-bromophenoxy)acetohydrazide, where the nickel atoms are bridged by chloride ions, forming a polymeric chain. mdpi.com This demonstrates the capability of related bromophenyl-containing ligands to form extended networks. The design of MOFs often involves the use of polytopic linkers to create robust, porous frameworks. researchgate.net The this compound molecule could be further functionalized, for example, by converting the bromo-substituent to a carboxylic acid group, to create a bifunctional linker suitable for MOF synthesis. The resulting MOFs could exhibit interesting properties, such as gas sorption or catalysis, stemming from the presence of the nitro groups and the accessible nitrogen sites within the pores. The synthesis of new MOFs often employs solvothermal or hydrothermal methods, reacting a metal salt with the organic linker in a suitable solvent. nih.gov
The table below illustrates the potential of related pyrimidine derivatives in forming coordination polymers.
| Compound/Ligand | Metal Ion | Resulting Structure | Reference |
| 2-(4-bromophenoxy)acetohydrazide | Ni(II) | 1D Coordination Polymer | mdpi.com |
| 4-(1,2,4-triazol-4-yl)phenylphosphonate | Ni(II) | 2D Coordination Polymer | researchgate.net |
| N,N′-bis(4-carbozvlbenzvl)-4-aminotoluene | Cd(II), Ni(II) | 2D and 3D Coordination Polymers | nih.gov |
Role of Nitropyrimidine Moieties in Optoelectronic Materials and Liquid Crystals
The electron-deficient nature of the pyrimidine ring, amplified by the presence of a nitro group, makes nitropyrimidine derivatives highly attractive for applications in optoelectronics and liquid crystals. nih.gov The intramolecular charge transfer (ICT) characteristics of push-pull systems, where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge, are central to the design of materials with tailored optical and electronic properties. researchgate.net
In the context of optoelectronics, pyrimidine-based molecules are utilized in organic light-emitting diodes (OLEDs). For instance, a series of green thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine (B87303) donor and a 2-substituted pyrimidine acceptor have been developed. nih.gov By modifying the substituent on the pyrimidine ring, the emissive characteristics and optoelectronic properties could be finely tuned, leading to OLEDs with high external quantum efficiencies. nih.gov The strong electron-withdrawing character of the nitro group in this compound would be expected to enhance the acceptor strength, potentially leading to materials with significant ICT and interesting photophysical properties.
In the field of liquid crystals, the rigid core structure of phenylpyrimidine derivatives is a key feature. The introduction of a nitro group can significantly influence the mesomorphic behavior by altering the molecular polarity and intermolecular interactions. Studies on related phenylpyrimidine systems have shown that the position of the substituents has a profound impact on the liquid crystalline phases observed. aps.orgresearchgate.net For example, 5-phenyl-pyrimidine derivatives have been shown to form smectic A* and smectic C* phases. researchgate.net The presence of a terminal nitro group in other calamitic liquid crystals is known to promote the formation of mesophases. The combination of the rigid phenylpyrimidine core with the polar nitro group in this compound suggests its potential as a component in liquid crystal mixtures.
The following table summarizes the optoelectronic and liquid crystalline properties of some relevant pyrimidine derivatives.
| Compound Type | Application | Key Properties | Reference |
| Phenoxazine-pyrimidine TADF emitters | OLEDs | High external quantum efficiency, tunable emission | nih.gov |
| 5-Phenyl-pyrimidine derivatives | Liquid Crystals | Smectic A* and Smectic C* phases | researchgate.net |
| Alkenyl-substituted phenylpyrimidines | Liquid Crystals | Nematic and smectic phases | rsc.org |
Application as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms in the pyrimidine ring of this compound make it a potential ligand for transition metal-catalyzed reactions. The electronic properties of the ligand, influenced by the nitro and bromophenyl groups, can modulate the reactivity of the metal center. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools in organic synthesis, and the choice of ligand is crucial for achieving high efficiency and selectivity. rsc.org
While direct catalytic applications of this compound are not widely documented, studies on structurally similar compounds highlight its potential. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been used as a substrate in Suzuki-Miyaura reactions to synthesize a variety of novel pyrimidine analogs. This demonstrates the reactivity of the C-Br bond in such systems. Furthermore, pyrimidine-based ligands have been employed in various catalytic transformations. Nickel(II) complexes with pyridine (B92270) carboxylic acid ligands have been investigated for the oligomerization of olefins. nih.gov The this compound could potentially act as a ligand in similar processes. The bromo-substituent also opens up the possibility of immobilizing the ligand onto a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. For instance, MOFs containing accessible metal sites can act as heterogeneous catalysts. nih.gov A MOF constructed with a 2-(4-carboxyphenyl)-5-nitropyrimidine linker could serve as a platform for catalysis.
The table below provides examples of catalytic applications of related pyrimidine and pyridine derivatives.
| Catalyst/Ligand | Reaction Type | Substrates | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acids | Not explicitly stated in provided text |
| Nickel(II) complexes with pyridine carboxylic acids | Olefin Oligomerization | Olefins | nih.gov |
| Pd@IRMOF-3 | Cascade Reaction | Malononitrile and aldehydes | mdpi.com |
Development of Sensors and Detection Systems Employing Pyrimidine Derivatives
The ability of pyrimidine derivatives to interact with analytes through various mechanisms, including coordination, hydrogen bonding, and π-π stacking, makes them attractive candidates for the development of chemical sensors. The presence of the nitro group and the nitrogen atoms in this compound suggests its potential for sensing applications, particularly for the detection of metal ions.
Fluorescent sensors based on pyrimidine scaffolds have been reported for the detection of various species. For instance, a pyrimidine-based sensor has been developed for the detection of Fe³⁺ ions, exhibiting a "turn-off" fluorescence response with a very low detection limit. rsc.org In another study, pyrimidine-based fluorescent organic nanoparticles (FONPs) were used for the selective detection of the bacterium Pseudomonas aeruginosa. nih.gov The sensing mechanism in these systems often relies on the modulation of the fluorophore's electronic properties upon binding to the analyte. The electron-withdrawing nitro group in this compound could enhance its ability to act as a signaling unit in a chemosensor. For example, coordination of a metal ion to the pyrimidine nitrogen atoms could perturb the ICT process, leading to a change in the fluorescence or absorption spectrum.
The table below summarizes some examples of sensors based on pyrimidine derivatives.
| Sensor Type | Analyte | Detection Principle | Reference |
| Chromene-triazole-pyrimidine triad | Fe³⁺ ions | Turn-off fluorescence | rsc.org |
| Pyrimidine-based FONPs | Pseudomonas aeruginosa | Fluorescence enhancement | nih.gov |
| DNA with modified pyrimidine bases | Hg(II) and Ag(I) ions | Duplex stabilization | nih.gov |
Surface Functionalization and Nanomaterial Hybridization with this compound Derivatives
The functionalization of surfaces and the hybridization of molecules with nanomaterials are key strategies for creating advanced materials with tailored properties. The this compound molecule offers multiple avenues for attachment to surfaces and nanoparticles. The bromo-substituent can be used for covalent attachment via cross-coupling reactions, while the pyrimidine and nitro groups can interact with surfaces through non-covalent interactions.
The surface modification of nanoparticles is a widely explored area for applications in drug delivery, catalysis, and sensing. nih.govmdpi.com For example, chitosan (B1678972) nanoparticles have been functionalized with a pyrimidine derivative to enhance their ion sorption capabilities for the removal of contaminants from water. nih.gov The surface of nanoparticles can be modified to improve their stability, biocompatibility, and targeting ability. frontiersin.org The this compound could be grafted onto the surface of silica (B1680970) or polymeric nanoparticles. The resulting hybrid materials could exhibit the combined properties of the nanoparticle core and the functional pyrimidine shell. For instance, gold or silver nanoparticles functionalized with a thiol-derivatized this compound could be used for surface-enhanced Raman scattering (SERS)-based sensing. The nitro group would provide a strong Raman signal, and the pyrimidine moiety could be used for selective binding of analytes.
The table below presents examples of surface functionalization and nanomaterial hybridization with related compounds.
| Nanomaterial | Functionalizing Agent | Application | Reference |
| Chitosan Nanoparticles | 2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Cr(VI) ion removal | nih.gov |
| Polymeric Nanoparticles | Various ligands | Targeted drug delivery | nih.gov |
| Metallic Nanoparticles | Polymers, functional groups | Targeted drug delivery | mdpi.com |
Future Perspectives and Emerging Research Avenues for 2 4 Bromophenyl 5 Nitropyrimidine
Multicomponent Reactions for Expedited Synthesis of Derivatives
The future synthesis of derivatives based on the 2-(4-bromophenyl)-5-nitropyrimidine scaffold is increasingly leaning towards the adoption of multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the essential parts of all starting materials. acs.org This approach is highly valued for its efficiency, reduction of waste, and ability to quickly generate large libraries of structurally diverse compounds. acs.orgnih.gov
Researchers envision applying MCRs to the this compound core to rapidly introduce a variety of functional groups. For instance, novel MCRs that are regioselective and catalyzed by transition metals like iridium could assemble complex pyrimidines from alcohols and amidines, offering a sustainable route to highly decorated structures. acs.orgnih.govacs.org The development of such protocols would allow for the expedited creation of a library of analogues, where the bromine atom can be substituted, and the nitro group can be reduced and further functionalized. This strategy is seen as a powerful tool for systematically exploring the structure-activity relationships (SAR) of this compound class, accelerating the discovery of new bioactive molecules. rsc.orgresearchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery process for compounds like this compound. aurigeneservices.commdpi.com These computational tools can analyze vast datasets to predict the biological activities, toxicity, and physicochemical properties of novel molecules, thereby reducing the time and cost associated with traditional drug discovery. mdpi.comnih.gov
Development of Sustainable Synthetic Methodologies for the Compound
There is a significant push towards developing greener and more sustainable methods for synthesizing pyrimidine (B1678525) derivatives. benthamdirect.comnih.gov Future research will focus on minimizing the environmental impact by employing strategies such as the use of renewable starting materials, safer solvents, and energy-efficient techniques. benthamdirect.comresearchgate.net For example, a patented method for a structurally related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), utilizes a solid acid catalyst for the initial esterification step, which is a greener alternative to traditional strong acids like sulfuric acid. google.com
Future synthetic routes for this compound and its derivatives are expected to incorporate several green chemistry principles:
Catalysis: Employing reusable, heterogeneous, or nanocatalysts to improve reaction efficiency and simplify product purification. acs.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and improve yields, often under solvent-free conditions. benthamdirect.comresearchgate.net
Renewable Feedstocks: Exploring pathways that begin with materials derived from biomass, such as converting alcohols into the building blocks for the pyrimidine ring. acs.orgnih.govacs.org These sustainable approaches will not only reduce the environmental footprint of chemical synthesis but also enhance the economic viability of producing these compounds on a larger scale. benthamdirect.com
Exploration of Novel Biological Targets and Mechanistic Insights
The unique structural features of this compound suggest its potential to interact with a wide range of biological targets. The pyrimidine ring is a well-established "privileged scaffold" found in numerous FDA-approved drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govnih.govgsconlinepress.com The presence of the electron-withdrawing nitro group often contributes to cytotoxic or antimicrobial properties, while the bromophenyl group can engage in critical binding interactions within protein active sites. ontosight.ainih.gov
Future research will focus on screening this compound and its derivatives against various therapeutic targets to uncover new biological activities. Based on the known activities of structurally related molecules, several promising avenues exist. For example, various pyrimidine derivatives have shown potent inhibitory activity against protein kinases, which are crucial targets in oncology. mdpi.com Similarly, 5-nitropyrimidine (B80762) analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammation. nih.gov The exploration of such targets could reveal novel therapeutic applications for this compound class.
| Potential Biological Target Class | Rationale / Supporting Evidence | Relevant Citation(s) |
|---|---|---|
| Protein Kinases (e.g., EGFR, JAK2, PLK1) | The pyrimidine scaffold is a core component of many kinase inhibitors. Nitropyridine derivatives have shown activity against JAK2. | nih.govmdpi.com |
| Inflammatory Enzymes (e.g., iNOS, TLR4) | 5-Nitropyrimidine analogues are known iNOS inhibitors. Pyrimidine derivatives have been discovered as TLR4 antagonists using AI screening. | nih.govnih.gov |
| Cancer-Related Pathway Proteins (e.g., BRD4) | Aminopyrimidine derivatives have been developed as dual-target inhibitors of BRD4 and PLK1, key regulators in cancer cell proliferation. | mdpi.com |
| Microbial Enzymes | Pyrimidine-based scaffolds are widely explored for antimicrobial drug discovery, and nitro-aromatic compounds often exhibit antibacterial properties. | nih.govresearchgate.net |
| Nucleoside Salvage Pathway Enzymes | As pyrimidine analogues, these compounds could potentially interfere with pyrimidine salvage or de novo synthesis pathways, which are targets in cancer therapy. | mdpi.com |
Advanced Characterization Techniques and In-Situ Monitoring of Reactions
The comprehensive characterization of this compound and its reaction intermediates is fundamental to understanding its properties and optimizing its synthesis. While standard techniques like 1D/2D Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine for structure elucidation, future work will increasingly rely on more advanced methods. ipb.ptresearchgate.net For instance, single-crystal X-ray diffraction will be crucial for unambiguously determining the three-dimensional structure and conformation of new derivatives.
A significant emerging trend is the use of Process Analytical Technology (PAT) for the in-situ monitoring of chemical reactions. numberanalytics.com Techniques such as real-time infrared (IR) spectroscopy, Raman spectroscopy, and online HPLC can be integrated into reaction vessels. numberanalytics.com This allows chemists to track the concentration of reactants, intermediates, and products as the reaction progresses. Such real-time data is invaluable for gaining deep mechanistic insights, identifying reaction endpoints, and ensuring process safety and reproducibility. The application of these advanced characterization and monitoring tools will be essential for developing robust and scalable synthetic protocols for this compound.
Translation of Fundamental Research into Innovative Chemical Probes or Scaffolds
A major future direction for this compound is its development as a versatile scaffold for creating chemical probes and compound libraries. researchgate.netthieme-connect.de The pyrimidine core is a proven pharmacophore, and the compound's functional groups offer distinct opportunities for chemical modification. nih.gov The bromine atom on the phenyl ring is a particularly useful handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the straightforward introduction of a wide variety of other molecular fragments.
The value of this scaffold is exemplified by the closely related intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is a key building block in the synthesis of Macitentan, an FDA-approved drug for treating pulmonary arterial hypertension. google.comgoogle.com This successful translation from a simple pyrimidine intermediate to a life-saving medicine underscores the potential of the scaffold. By leveraging the synthetic versatility of this compound, researchers can generate focused libraries of compounds for screening against new biological targets, leading to the discovery of novel chemical probes to investigate cellular pathways or new lead compounds for drug development. thieme-connect.de
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-5-nitropyrimidine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki–Miyaura coupling, leveraging the bromophenyl group’s reactivity with boronic acids. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and solvent polarity (e.g., DMF/H₂O mixtures). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity. Elemental analysis and spectral data (¹H/¹³C NMR, IR) are critical for structural validation .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, as demonstrated for related nitropyrimidines . For routine analysis, combine ¹H/¹³C NMR to confirm substituent positions, IR spectroscopy to identify nitro ( ~1520 cm⁻¹) and C–Br ( ~600 cm⁻¹) stretches, and mass spectrometry (HRMS) for molecular ion validation. Elemental analysis (C, H, N) provides additional purity confirmation .
Advanced Research Questions
Q. How can computational methods predict the crystal packing and hydrogen-bonding patterns of this compound, and how do these predictions compare with experimental data?
- Methodological Answer : Lattice energy minimization (e.g., using PIXEL or DFT-D3) and Hirshfeld surface analysis can model packing motifs. For example, studies on 2-amino-5-nitropyrimidine revealed C–H···N/O interactions dominating crystal packing, but bromophenyl steric effects may alter layer distances. Experimental validation via SCXRD is critical, as theoretical methods often underestimate conformational flexibility . Tools like ORTEP-3 aid in visualizing thermal ellipsoids and intermolecular interactions .
Q. What strategies are effective for identifying and characterizing polymorphism in this compound?
- Methodological Answer : Screen polymorphs via solvent-mediated crystallization (e.g., using ethanol, acetone, or DMSO) under varied temperatures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect phase transitions, while powder XRD distinguishes polymorphic forms. For related nitropyrimidines, hydrogen-bonding variations (e.g., dimeric vs. chain motifs) were key to polymorphism .
Q. How can researchers address contradictions between experimental spectral data and computational predictions for this compound derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Use DFT calculations (e.g., B3LYP/6-31G**) with implicit solvent models (PCM) to simulate spectra. For IR, compare experimental peaks with scaled vibrational frequencies from computational outputs. Cross-validate with SCXRD to resolve ambiguities .
Q. What role does the bromine substituent play in further functionalization, and how can cross-coupling reactions be tailored for this compound?
- Methodological Answer : The bromine atom enables Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) for introducing aryl, alkenyl, or heterocyclic groups. Optimize conditions by testing ligands (e.g., XPhos for hindered substrates), bases (e.g., Cs₂CO₃ for deprotonation), and microwave-assisted heating to accelerate reactions. Monitor intermediates via LC-MS to avoid over-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
